

Technical Guide: Physicochemical Properties of Methyl 3-chloropropanimide hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-chloropropanimide hydrochloride

Cat. No.: B1297176

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropropanimide hydrochloride (CAS No. 21367-88-4) is a chemical intermediate of interest in organic synthesis. A thorough understanding of its physical properties is crucial for its effective handling, application in synthetic routes, and for the characterization of its products. This technical guide provides a summary of the available physicochemical data for **Methyl 3-chloropropanimide hydrochloride** and outlines standard experimental protocols for the determination of its key physical properties.

Core Physical Properties

A comprehensive search of scientific literature and chemical databases reveals that specific experimental data for many of the physical properties of **Methyl 3-chloropropanimide hydrochloride** are not readily available. The following table summarizes the known information.

Property	Value	Source
Chemical Name	Methyl 3-chloropropanimidate hydrochloride	
Alternative Name	Methyl 3-chloropropanecarboximidate hydrochloride	
CAS Number	21367-88-4	
Molecular Formula	C4H9Cl2NO	
Molecular Weight	158.03 g/mol	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Appearance	Data not available (often a white to off-white solid for hydrochloride salts)	
Spectral Data (¹ H NMR, ¹³ C NMR, IR)	Data not available in public databases.	

Experimental Protocols

Given the absence of published experimental data, the following are detailed methodologies for determining the key physical properties of **Methyl 3-chloropropanimidate hydrochloride**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid, a sharp melting range (typically 0.5-1°C) is indicative of high purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the sample of **Methyl 3-chloropropanimidate hydrochloride** is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
- Allow the apparatus to cool.
- For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[1][2]

Solubility Determination

Determining the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Apparatus:

- Test tubes and rack
- Vortex mixer or magnetic stirrer

- Graduated pipettes or micropipettes
- Analytical balance

Procedure for Qualitative Solubility:

- Place a small, accurately weighed amount (e.g., 10 mg) of **Methyl 3-chloropropanimidate hydrochloride** into a series of test tubes.
- To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone, ethyl acetate, hexane).
- Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).
- Visually observe if the solid has completely dissolved. Classify the solubility as soluble, partially soluble, or insoluble.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Procedure for Quantitative Solubility:

- Prepare a saturated solution of **Methyl 3-chloropropanimidate hydrochloride** in a chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed container.
- Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Carefully filter the solution to remove any undissolved solid.
- Take a known volume of the clear, saturated solution and evaporate the solvent completely.
- Weigh the remaining solid residue.
- Calculate the solubility in terms of g/L or mol/L.

Spectroscopic Analysis

a. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

- Fourier-Transform Infrared (FTIR) spectrometer
- Sample holder (e.g., KBr pellet press or ATR accessory)
- Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

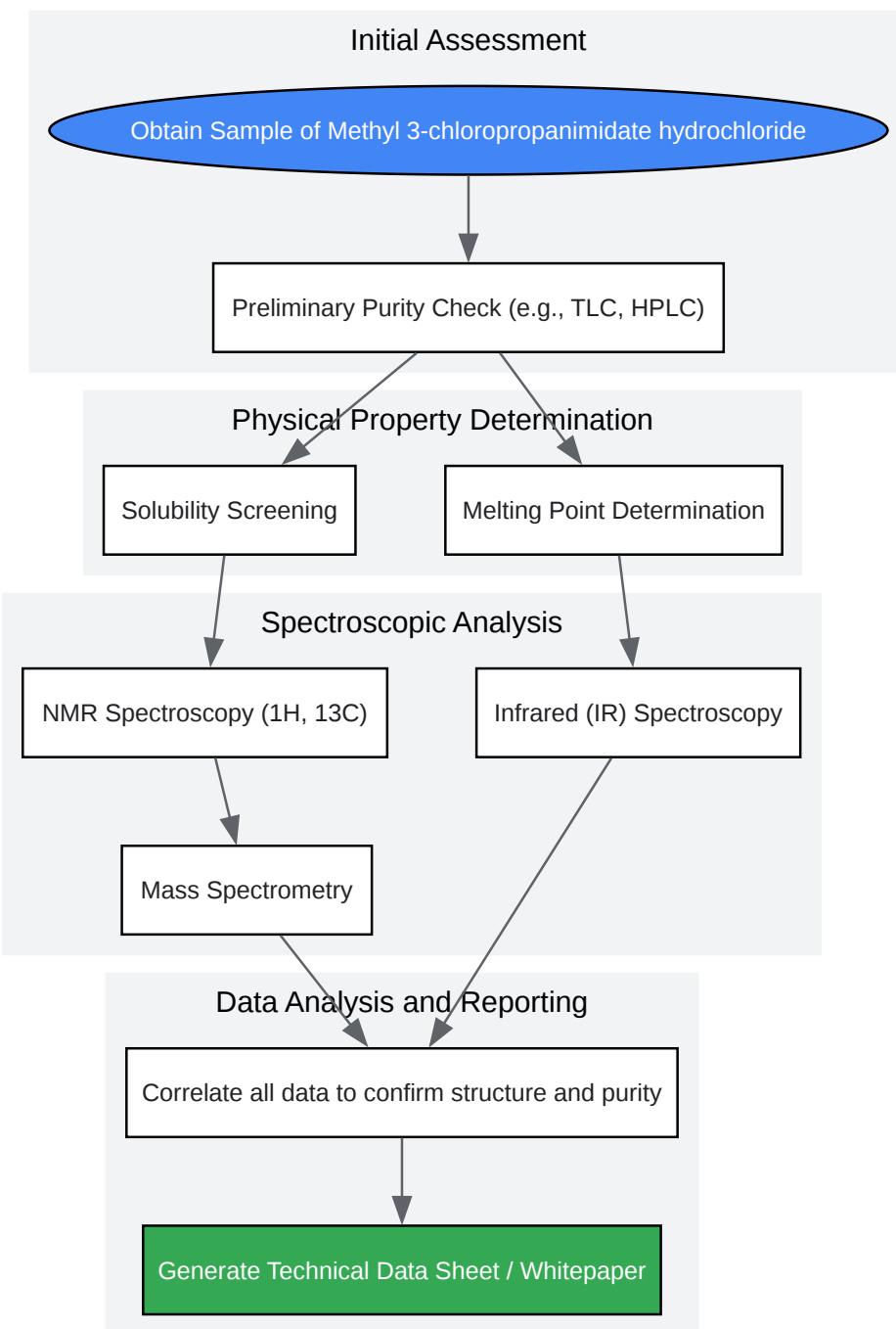
- Thoroughly grind a small amount (1-2 mg) of **Methyl 3-chloropropanimidate hydrochloride** with approximately 100-200 mg of dry KBr in an agate mortar.
- Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- Analyze the spectrum for characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., C-Cl, C-O, C=N, N-H stretches).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the structure and chemical environment of the atoms in a molecule.

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃, chosen based on the compound's solubility)


Procedure:

- Dissolve a small amount (typically 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) of **Methyl 3-chloropropanimidate hydrochloride** in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure. For hydrochloride salts, the proton on the nitrogen atom may be observable and its chemical shift can be influenced by the solvent and concentration.[12][13][14]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a newly synthesized or procured batch of a chemical substance like **Methyl 3-chloropropanimidate hydrochloride**.

Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: A logical workflow for the characterization of a chemical substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. thinksrs.com [thinksrs.com]
- 3. scribd.com [scribd.com]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. webassign.net [webassign.net]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. compoundchem.com [compoundchem.com]
- 12. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Hydrochloride Salt of the GABA_A KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Methyl 3-chloropropanimidate hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297176#physical-properties-of-methyl-3-chloropropanimidate-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com